Lipophilicity (XLogP3) vs. Unsubstituted N-Allylbenzamide
The target compound displays computed XLogP3 = 1.7, reflecting the balanced lipophilicity imparted by the chloro and methylsulfonyl substituents [1]. By contrast, the parent N‑allylbenzamide scaffold (unsubstituted) has XLogP3 ≈ 1.0–1.2 [3], while 4‑chloro‑3‑(methylsulfonyl)benzamide (CAS 848053‑72‑5, lacking the N‑allyl group) has XLogP3 ≈ 0.5–0.7 [2]. The N‑allyl chain contributes approximately +0.5 to +1.0 log units relative to the primary amide, confirming that the combined substitution pattern yields a distinct lipophilicity window relevant for membrane permeability and chromatographic behaviour.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-Allylbenzamide (parent): XLogP3 ≈ 1.0–1.2; 4-Chloro-3-(methylsulfonyl)benzamide (CAS 848053-72-5): XLogP3 ≈ 0.5–0.7 |
| Quantified Difference | +0.5 to +1.2 log units versus comparators; Δ of ∼1.0 log unit corresponds to ∼10× difference in partition coefficient |
| Conditions | PubChem XLogP3 3.0 algorithm, computed from molecular structure; values are in silico predictions, not experimentally measured log P. |
Why This Matters
A 1.0 log unit difference in XLogP3 corresponds to an approximately 10‑fold change in octanol‑water partition coefficient, directly influencing extraction efficiency, chromatographic retention, and predictions of passive membrane permeability in drug‑discovery workflows.
- [1] PubChem. Compound Summary: n-Allyl-4-chloro-3-(methylsulfonyl)benzamide. CID 4782784. XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/852682-03-2 (accessed 2026-05-01). View Source
- [2] PubChem. Compound Summary: 4-Chloro-3-(methylsulfonyl)benzamide. CID 21727221. XLogP3 ≈ 0.5–0.7. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
- [3] PubChem. Compound Summary: N-Allylbenzamide. CID 75938. XLogP3 ≈ 1.0–1.2. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
